molecular formula C10H14N2O4S B6471485 ethyl 5-methyl-1,1-dioxo-2-(prop-2-en-1-yl)-2H-1lambda6,2,6-thiadiazine-4-carboxylate CAS No. 2640879-12-3

ethyl 5-methyl-1,1-dioxo-2-(prop-2-en-1-yl)-2H-1lambda6,2,6-thiadiazine-4-carboxylate

Cat. No.: B6471485
CAS No.: 2640879-12-3
M. Wt: 258.30 g/mol
InChI Key: DYLUIUXGJQKMIJ-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-1,1-dioxo-2-(prop-2-en-1-yl)-2H-1λ⁶,2,6-thiadiazine-4-carboxylate is a heterocyclic compound featuring a 1,2,6-thiadiazine ring system with a sulfone group (1,1-dioxo), a propenyl (allyl) substituent at position 2, and an ester group at position 2. The propenyl group introduces unsaturated character, which may influence reactivity, molecular conformation, and interactions with biological targets.

Properties

IUPAC Name

ethyl 5-methyl-1,1-dioxo-2-prop-2-enyl-1,2,6-thiadiazine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-4-6-12-7-9(10(13)16-5-2)8(3)11-17(12,14)15/h4,7H,1,5-6H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLUIUXGJQKMIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(S(=O)(=O)N=C1C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Thiadiazine Family

Compound A : Ethyl 5-methyl-1,1-dioxo-2-{[5-(pentan-3-yl)-1,2,4-oxadiazol-3-yl]methyl}-2H-1,2,6-thiadiazine-4-carboxylate

  • Key Differences: Substituent at Position 2: A [5-(pentan-3-yl)-1,2,4-oxadiazol-3-yl]methyl group replaces the propenyl moiety. The branched pentyl group increases hydrophobicity, which may affect membrane permeability. Biological Activity: This compound was explicitly designed as an HBV inhibitor, suggesting that modifications at position 2 are critical for antiviral efficacy.

Compound B : 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid-(5-(4-chloro-phenyl)-6H-[1,3,4]-thiadiazin-2-yl)-amide

  • Key Differences :
    • Core Heterocycle : A [1,3,4]-thiadiazine system instead of [1,2,6]-thiadiazine.
    • Substituents : A 4-chlorophenyl group and pyrazole moiety replace the ester and propenyl groups.
    • Functional Impact : The [1,3,4]-thiadiazine system alters ring strain and electronic distribution, while the chlorophenyl group may enhance π-π stacking with aromatic residues in target proteins.

Functional Group Variations

Compound C: (E)-Ethyl 5-(4-(dimethylamino)phenyl)-2-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

  • Key Differences: Core Structure: A fused thiazolo[3,2-a]pyrimidine system replaces the thiadiazine ring. Substituents: A dimethylaminophenyl group enhances solubility via polar interactions, while the pyrazole-methylene group introduces steric bulk.

Research Implications

  • Drug Design : Lower molecular weight (~272 g/mol) compared to Compound A (~386 g/mol) suggests improved bioavailability, aligning with Lipinski’s rules.
  • Crystallographic Insights : Hydrogen-bonding patterns (e.g., sulfone O atoms as acceptors) are critical for lattice stability and could be analyzed using graph set theory .

Preparation Methods

Thioamide and Diketone Reactivity

Thioamides derived from L-cysteine hydrochloride condense with diketones in ethanol under basic conditions (potassium hydroxide). For example, 5-methyl-1,2,4-thiadiazole-3-carbothioamide reacts with ethyl acetoacetate at 60°C, forming the thiadiazine ring in 72% yield.

Post-Cyclization Modifications

Post-cyclization steps include:

  • Alkylation : Introducing prop-2-en-1-yl via allyl bromide in acetonitrile (60°C, 24 hours).

  • Oxidation : Treating the sulfide intermediate with manganese dioxide (MnO₂) in acetonitrile at 80°C for 48 hours to install the 1,1-dioxo group.

Oxidation of Sulfide Intermediates

The 1,1-dioxo moiety is introduced via oxidation of thiadiazine sulfides.

Manganese Dioxide-Mediated Oxidation

MnO₂ in acetonitrile oxidizes the sulfide to sulfone at 80°C over 48 hours, achieving 80.8% yield. Key factors include:

  • Molar ratio : 1:20–1:26 (sulfide:MnO₂).

  • Solvent volume : 175 mL acetonitrile per 3.0 g sulfide.

Alternative Oxidizing Agents

Hydrogen peroxide (H₂O₂) in acetic acid at 50°C for 6 hours offers a lower-yield (65%) but milder alternative.

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies:

MethodStarting MaterialConditionsYieldReference
AlkylationThiadiazine carboxylic acidDioxane, 80°C, 48h80.8%
CyclocondensationThioamide + diketoneEthanol, KOH, 60°C, 24h72%
MnO₂ OxidationThiadiazine sulfideAcetonitrile, 80°C, 48h80.8%
H₂O₂ OxidationThiadiazine sulfideAcetic acid, 50°C, 6h65%

Alkylation coupled with MnO₂ oxidation provides the highest efficiency, whereas cyclocondensation allows structural versatility .

Q & A

Q. Table 1. Key Synthetic Parameters for Thiadiazine Derivatives

ParameterOptimal RangeReference
Reaction Temperature80–110°C (reflux)
CatalystSodium acetate (2.0 equiv)
Purification SolventDMF/acetic acid (1:1)

Q. Table 2. Biological Targets for Structural Analogs

Compound ClassTargetActivity (IC₅₀)Reference
ThiazolidinonesCOX-22.5 μM
ThiadiazinesEGFR kinase8.7 μM

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